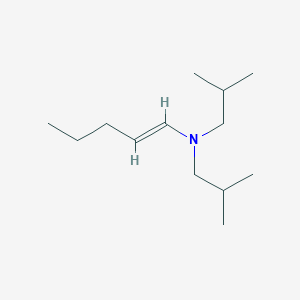
1-(N,N-Diisobutylamino)-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N,N-Diisobutylamino)-1-pentene is an organic compound characterized by the presence of a pentene backbone with a diisobutylamino group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N,N-Diisobutylamino)-1-pentene typically involves the reaction of pent-1-ene with N,N-diisobutylamine under specific conditions. One common method is the alkylation of N,N-diisobutylamine with 1-bromo-1-pentene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(N,N-Diisobutylamino)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diisobutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Primary and secondary amines.
Substitution: Various substituted pentenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(N,N-Diisobutylamino)-1-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(N,N-Diisobutylamino)-1-pentene involves its interaction with various molecular targets. The diisobutylamino group can engage in hydrogen bonding and electrostatic interactions with other molecules, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diisobutylamino-2-pentene
- N,N-Diisobutylamino-3-pentene
- N,N-Diisobutylamino-4-pentene
Uniqueness
1-(N,N-Diisobutylamino)-1-pentene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C13H27N |
|---|---|
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
(E)-N,N-bis(2-methylpropyl)pent-1-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3/b9-8+ |
Clave InChI |
IQQMZRVXHDWDGE-CMDGGOBGSA-N |
SMILES isomérico |
CCC/C=C/N(CC(C)C)CC(C)C |
SMILES canónico |
CCCC=CN(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
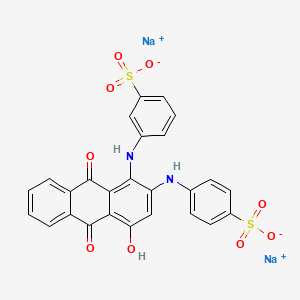
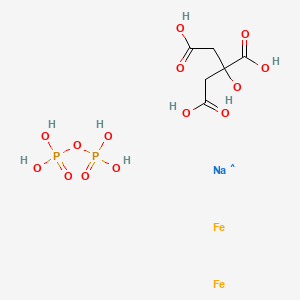
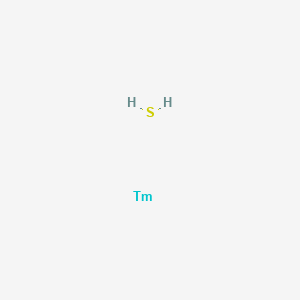
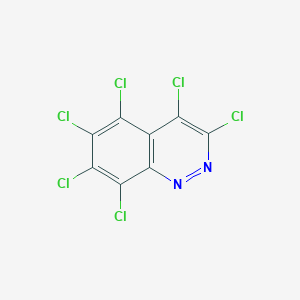
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
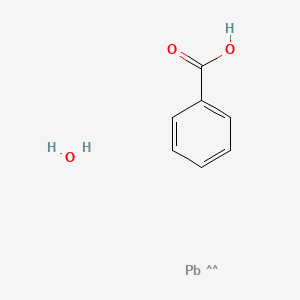
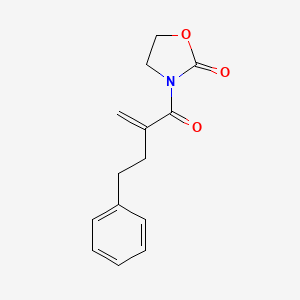


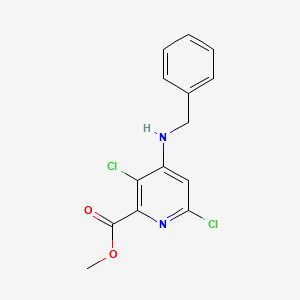
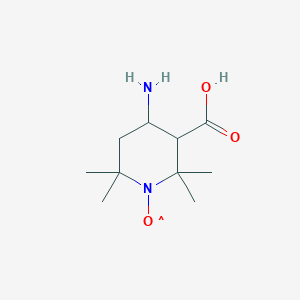
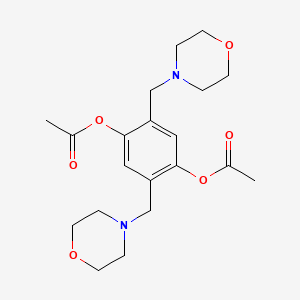
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)
